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Introduction

Sodium 2-cyanobenzene-1-sulfinate (CAS No. 1616974-35-6) is an organic sodium salt with

the molecular formula C₇H₄NNaO₂S and a molecular weight of 189.17 g/mol .[1] This

compound belongs to the class of aromatic sulfinates, which are versatile building blocks in

organic synthesis.[2] A comprehensive understanding of its spectroscopic properties is crucial

for its application in research and development, particularly in the fields of medicinal chemistry

and materials science. This guide provides a detailed overview of the expected Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for sodium 2-
cyanobenzene-1-sulfinate, based on established spectroscopic principles and data from

related compounds. While experimental data for this specific compound is not publicly

available, this document offers a predictive analysis to guide researchers.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for sodium 2-
cyanobenzene-1-sulfinate. These predictions are based on the analysis of functional groups

present in the molecule and typical values observed for structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~ 7.8 - 8.0 m 2H Aromatic CH

~ 7.5 - 7.7 m 2H Aromatic CH

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

~ 145 - 150 Quaternary Aromatic C-SO₂

~ 130 - 135 Aromatic CH

~ 125 - 130 Aromatic CH

~ 115 - 120 Quaternary Aromatic C-CN

~ 110 - 115 Nitrile CN

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹) Intensity Assignment

~ 2220 - 2240 Medium C≡N stretch

~ 1600, 1480, 1440 Medium to Weak Aromatic C=C stretch

~ 1010 - 1080 Strong Asymmetric SO₂ stretch

~ 940 - 990 Strong Symmetric SO₂ stretch

~ 750 - 800 Strong C-H out-of-plane bend

Table 4: Predicted Mass Spectrometry Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6612220?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z Interpretation

166 [M-Na+H]⁻ (anion)

189 [M]⁺ (cation) or [M+H]⁺

212 [M+Na]⁺

122 [M-SO₂]⁻

102 [C₇H₄N]⁻

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for

sodium 2-cyanobenzene-1-sulfinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the

hydrogen and carbon atoms in the molecule.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of sodium 2-cyanobenzene-1-
sulfinate in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or

Dimethyl Sulfoxide-d₆ - DMSO-d₆). The choice of solvent is critical as the compound is a salt.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped

with a broadband probe.

¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Use a standard pulse sequence.

Set the spectral width to cover the aromatic region (typically 0-10 ppm).

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
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¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the expected range for aromatic and nitrile carbons

(typically 0-160 ppm).

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier

transformation, phase correction, and baseline correction. Chemical shifts should be

referenced to an internal standard (e.g., DSS for D₂O or TMS for DMSO-d₆).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the

absorption of infrared radiation.

Methodology:

Sample Preparation:

Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately

100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press

it into a transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or the clean ATR

crystal).

Place the sample in the spectrometer and record the sample spectrum.
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Typically, spectra are collected over the range of 4000-400 cm⁻¹.

Data Processing: The final spectrum is presented as percent transmittance or absorbance

versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g.,

methanol, acetonitrile, or water).

Instrumentation: A mass spectrometer with an appropriate ionization source, such as

Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

Data Acquisition:

Introduce the sample solution into the ion source.

Acquire the mass spectrum in both positive and negative ion modes to observe the

sodium salt and the corresponding anion.

For fragmentation analysis, perform tandem mass spectrometry (MS/MS) on the parent

ion.

Data Processing: The data is presented as a plot of relative intensity versus mass-to-charge

ratio (m/z).

Visualizations
Caption: Workflow for Spectroscopic Analysis.
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Predicted Mass Spectrometry Fragmentation

[C₇H₄NNaO₂S]⁺
m/z = 189

[C₇H₄NNaS]⁺
Loss of O₂

[C₇H₄NNa]⁺
Loss of SO₂

[C₇H₄NO₂S]⁻
m/z = 166

[C₇H₄N]⁻
Loss of SO₂

Click to download full resolution via product page

Caption: Predicted MS Fragmentation Pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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